(4S)-5,5,5-Trifluoro-D-leucine: A Guide to its Chemical Properties and Enhanced Hydrophobicity
(4S)-5,5,5-Trifluoro-D-leucine: A Guide to its Chemical Properties and Enhanced Hydrophobicity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the array of fluorinated building blocks, fluorinated amino acids are of particular interest for enhancing peptide and protein therapeutics. This guide provides a detailed technical overview of (4S)-5,5,5-Trifluoro-D-leucine, a non-canonical amino acid. We will delve into its core chemical properties and offer a comprehensive analysis of its significantly enhanced hydrophobicity, a key feature for rational drug design. This document serves as a resource for researchers seeking to leverage the unique attributes of this compound to engineer novel therapeutics with improved stability, permeability, and potency.
Part 1: Core Physicochemical Properties of (4S)-5,5,5-Trifluoro-D-leucine
(4S)-5,5,5-Trifluoro-D-leucine is a derivative of the natural amino acid D-leucine where the terminal methyl group of the isobutyl side chain is replaced by a trifluoromethyl (CF₃) group. This substitution, while seemingly minor, imparts profound changes to the molecule's characteristics. The introduction of the CF₃ group at the γ-carbon creates a new stereocenter, resulting in two possible diastereomers for the trifluorinated D-leucine. This guide focuses on the (4S) stereoisomer.
The fundamental properties of the parent compound are summarized below. It is important to note that while some data is derived from the racemic DL-mixture, the core molecular properties are identical for the individual stereoisomers.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀F₃NO₂ | [1][2][3] |
| Molecular Weight | 185.14 g/mol | [1][2][3][4] |
| Appearance | White to off-white solid | [1][2] |
| CAS Number | 2792-72-5 (for DL-racemate) | [1][3][4] |
| Solubility (DL-form) | Soluble in 1 M HCl (≥100 mg/mL) and H₂O (50 mg/mL with pH adjustment) | [2] |
Structural Considerations and Synthesis:
The synthesis of enantiomerically pure fluorinated amino acids with multiple stereocenters, such as (4S)-5,5,5-Trifluoro-D-leucine, presents a significant synthetic challenge.[5] Most established routes require meticulous stereocontrol or the separation of diastereomers.[5][6] The development of stereoselective methods, such as those employing chiral nickel complexes for hydrogenation and hydrodefluorination, is expanding the accessibility of these valuable compounds.[5][7] Researchers should be aware that obtaining stereoisomerically pure material is critical, as the configuration at both the α- and γ-carbons can influence biological activity and conformational preferences within a peptide.[8]
Part 2: The Hydrophobic Impact of γ-Trifluorination
Hydrophobicity is a critical determinant of a molecule's behavior in a biological system, influencing protein folding, membrane translocation, and drug-receptor binding.[9][10] The most significant consequence of replacing a methyl group with a trifluoromethyl group is a dramatic increase in hydrophobicity.[11][12]
Conceptual Framework: Quantifying Hydrophobicity
To quantify this property, medicinal chemists and pharmacologists rely on the partition coefficient (logP) and the distribution coefficient (logD).
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LogP: Represents the ratio of a compound's concentration in a nonpolar solvent (typically octanol) to its concentration in an aqueous solvent (water) at equilibrium. It is a measure of the lipophilicity of a neutral, un-ionized molecule.[13][14]
-
A positive logP value indicates a preference for the lipid phase (lipophilic/hydrophobic).
-
A negative logP value indicates a preference for the aqueous phase (hydrophilic).
-
-
LogD: Is the log of the distribution coefficient, which is the ratio of the sum of all forms of the compound (ionized and un-ionized) in each of the two phases. LogD is pH-dependent and is therefore more representative of a molecule's lipophilicity under specific physiological conditions (e.g., LogD₇.₄).[13]
The CF₃ group is one of the most lipophilic substituents used in drug design.[11] This increased hydrophobicity stems from the low polarizability of the C-F bond and the "hydrophobic sheath" created by the fluorine atoms.
Expected Hydrophobicity of (4S)-5,5,5-Trifluoro-D-leucine:
Caption: Logical flow from chemical modification to increased hydrophobicity.
Part 3: Experimental Protocol for Hydrophobicity Determination
To empirically validate and quantify the hydrophobicity of (4S)-5,5,5-Trifluoro-D-leucine, a robust and reproducible method is required. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique for determining the relative hydrophobicity of amino acids and peptides.[17][18] The method relies on the partitioning of the analyte between a polar mobile phase and a nonpolar stationary phase. More hydrophobic molecules interact more strongly with the stationary phase, resulting in longer retention times.
Protocol: Determining the Chromatographic Hydrophobicity Index (φ₀)
This protocol is designed as a self-validating system by comparing the novel amino acid against its natural counterpart and other known standards. The methodology is adapted from established principles for analyzing fluorinated peptides.[16]
1. Rationale and Experimental Design:
The core of this protocol is to measure the retention time of a target amino acid within a consistent peptide backbone. This minimizes confounding effects from terminal charges. A simple tripeptide, such as Ac-Gly-X-Gly-NH₂, is an ideal model system. By synthesizing and analyzing a series of these peptides where 'X' is the amino acid of interest (and relevant controls), we can directly calculate a hydrophobicity index.
-
Target Peptide: Ac-Gly-[(4S)-5,5,5-Trifluoro-D-Leu]-Gly-NH₂
-
Primary Control: Ac-Gly-[D-Leu]-Gly-NH₂
-
Additional Controls (optional): Peptides containing other natural amino acids (e.g., Ala, Phe, Ile) to build a hydrophobicity scale.
Caption: Experimental workflow for determining the hydrophobicity index (φ₀).
2. Step-by-Step Methodology:
-
Step 2.1: Peptide Synthesis:
-
Synthesize the target and control peptides (Ac-Gly-X-Gly-NH₂) using standard Fmoc-based solid-phase peptide synthesis (SPPS) on a Rink Amide resin.
-
Causality: Using a consistent peptide backbone ensures that differences in retention time are directly attributable to the side chain of the 'X' residue. Acetylation of the N-terminus and amidation of the C-terminus removes charge effects, providing a more accurate measure of side-chain hydrophobicity.
-
-
Step 2.2: Cleavage and Purification:
-
Cleave the synthesized peptides from the resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic Acid, 2.5% Triisopropylsilane, 2.5% Water).
-
Purify the crude peptides using preparative RP-HPLC to >95% purity.
-
Confirm the identity and purity of each peptide via LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Trustworthiness: High purity is essential for accurate retention time measurement without interference from synthetic byproducts.
-
-
Step 2.3: Analytical RP-HPLC Analysis:
-
System: An analytical HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Procedure: For each purified peptide, perform a series of linear gradient elutions with varying gradient slopes. For example, run gradients of 5-95% B over 20, 30, and 40 minutes.
-
Detection: Monitor elution at 220 nm.
-
Record the retention time (t_R) for each peptide in each gradient run. Also, measure the column dead time (t_₀) by injecting a non-retained compound like uracil.
-
-
Step 2.4: Data Analysis and Calculation of φ₀:
-
For each run, calculate the retention factor, k = (t_R - t_₀) / t_₀ .
-
For each peptide, plot log(k) versus the concentration of acetonitrile (%) at the time of elution. This should yield a linear relationship.
-
The chromatographic hydrophobicity index, φ₀ , is determined by extrapolating the log(k) to 0% acetonitrile (pure aqueous mobile phase). This value represents the intrinsic hydrophobicity of the peptide.
-
Compare the φ₀ value of the trifluorinated peptide with that of the D-leucine control. The difference (Δφ₀) provides a quantitative measure of the hydrophobicity increase imparted by the CF₃ group.
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Part 4: Implications for Advanced Therapeutic Design
The significantly enhanced hydrophobicity of (4S)-5,5,5-Trifluoro-D-leucine is not merely a chemical curiosity; it is a strategic tool for molecular engineers.
-
Stabilization of Peptides and Proteins: Leucine residues are frequently found in the hydrophobic cores of proteins and in the "a" and "d" positions of coiled-coil domains. Replacing leucine with its trifluorinated analog can substantially increase the stability of these structures against thermal and chemical denaturation by strengthening the hydrophobic effect, which is a primary driving force in protein folding.[8]
-
Enhancing Drug Properties: In peptide-based drug design, trifluoroleucine can be used to:
-
Improve Membrane Permeability: Increased lipophilicity can facilitate passive diffusion across cell membranes, improving the bioavailability of orally administered peptide drugs.[11]
-
Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by enzymes like cytochrome P450s.[11]
-
Fine-Tune Binding Affinity: Hydrophobic interactions are often critical for high-affinity ligand-receptor binding. The "super-hydrophobic" nature of trifluoroleucine can be used to optimize these interactions in a binding pocket, potentially increasing the potency of a drug candidate.[19][20]
-
Conclusion
(4S)-5,5,5-Trifluoro-D-leucine represents a powerful building block for chemists and pharmacologists. Its defining characteristic—a marked increase in hydrophobicity compared to its natural congener—provides a rational and predictable method for modulating the properties of peptides and other bioactive molecules. By understanding its fundamental chemical properties and employing robust analytical methods to quantify its hydrophobicity, researchers can effectively harness this unique amino acid to design next-generation therapeutics with enhanced stability, permeability, and efficacy.
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